molecular formula C32H30O4 B14901798 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde)

5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde)

Cat. No.: B14901798
M. Wt: 478.6 g/mol
InChI Key: KKJCWHZUSRYIQT-UHFFFAOYSA-N
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Description

5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) is a complex organic compound characterized by its unique structure, which includes a phenylene core linked by ethyne groups to two hydroxybenzaldehyde moieties with tert-butyl substituents

Preparation Methods

The synthesis of 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Ethyne Linker: The ethyne groups are introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of Hydroxybenzaldehyde Moieties: The hydroxybenzaldehyde groups are then attached to the ethyne linker through a Knoevenagel condensation reaction, which involves the reaction of an aldehyde with an active methylene compound in the presence of a base.

    Introduction of Tert-Butyl Groups: The tert-butyl groups are introduced through a Friedel-Crafts alkylation reaction, which involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst.

Chemical Reactions Analysis

5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents such as halogens or nitro compounds.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Electrophilic aromatic substitution reagents: Halogens, nitro compounds

Major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) has several scientific research applications, including:

    Materials Science: This compound can be used as a building block for the synthesis of π-conjugated organic materials, which are used in organic electronics such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

    Organic Electronics: Due to its unique electronic properties, this compound can be used in the fabrication of organic field-effect transistors (OFETs) and other electronic devices.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) is primarily related to its ability to participate in π-conjugation and intramolecular charge transfer (ICT). The phenylene core and ethyne linkers facilitate the delocalization of electrons, which enhances the compound’s electronic properties. This delocalization allows the compound to interact with various molecular targets and pathways, making it suitable for applications in organic electronics and materials science.

Comparison with Similar Compounds

Similar compounds to 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) include:

    4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(pyridin-2-amine): This compound also features a phenylene core linked by ethyne groups but has pyridin-2-amine moieties instead of hydroxybenzaldehyde groups.

    2,2’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(6-bromoquinoline): This compound includes a phenylene core linked by ethyne groups with 6-bromoquinoline moieties.

Properties

Molecular Formula

C32H30O4

Molecular Weight

478.6 g/mol

IUPAC Name

3-tert-butyl-5-[2-[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]ethynyl]-2-hydroxybenzaldehyde

InChI

InChI=1S/C32H30O4/c1-31(2,3)27-17-23(15-25(19-33)29(27)35)13-11-21-7-9-22(10-8-21)12-14-24-16-26(20-34)30(36)28(18-24)32(4,5)6/h7-10,15-20,35-36H,1-6H3

InChI Key

KKJCWHZUSRYIQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)C#CC2=CC=C(C=C2)C#CC3=CC(=C(C(=C3)C(C)(C)C)O)C=O

Origin of Product

United States

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